N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide

Medicinal Chemistry Isomer Differentiation Computational Chemistry

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide (CAS 2034410-61-0) is a heterocyclic small molecule with the molecular formula C₁₉H₁₅N₃OS and a molecular weight of 333.4 g/mol. It belongs to the indole-3-carboxamide class, a privileged scaffold widely explored in kinase inhibitor drug discovery.

Molecular Formula C19H15N3OS
Molecular Weight 333.4 g/mol
CAS No. 2034410-61-0
Cat. No. B6429560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide
CAS2034410-61-0
Molecular FormulaC19H15N3OS
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
InChIInChI=1S/C19H15N3OS/c23-19(16-12-21-17-5-2-1-4-15(16)17)22-10-13-8-14(11-20-9-13)18-6-3-7-24-18/h1-9,11-12,21H,10H2,(H,22,23)
InChIKeyYTDYLDASWRWOPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide (CAS 2034410-61-0): A Structurally Defined Indole-3-Carboxamide Probe for Drug Discovery Screening


N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide (CAS 2034410-61-0) is a heterocyclic small molecule with the molecular formula C₁₉H₁₅N₃OS and a molecular weight of 333.4 g/mol [1]. It belongs to the indole-3-carboxamide class, a privileged scaffold widely explored in kinase inhibitor drug discovery [2]. The compound incorporates three distinct heterocyclic motifs — an indole core, a pyridine linker, and a terminal thiophene ring — arranged as N-(pyridin-3-ylmethyl)-1H-indole-3-carboxamide bearing a thiophen-2-yl substituent at the pyridine 5-position [1]. This specific connectivity differentiates it from numerous positional isomers and substitution variants within the same molecular formula space, making precise structural identity critical for SAR interpretation.

Why Generic Indole-3-Carboxamide Substitution Cannot Replace N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide Without SAR Validation


Within the indole-3-carboxamide chemotype, minor positional or substituent variations can produce large shifts in biological target engagement. The thiophene positional isomer N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide (CAS 2320466-68-8) shares the identical molecular formula and computed logP yet differs in both thiophene attachment position (2- vs 5-) and thiophene orientation (3-yl vs 2-yl), potentially altering the spatial presentation of the sulfur atom for target hydrogen bonding or π-stacking interactions [1]. Similarly, the core scaffold analog N-(pyridin-3-yl)-1H-indole-3-carboxamide (CHEMBL520268), lacking the thiophene extension entirely, shows only weak affinity at the 5-HT₂C receptor (IC₅₀ = 10,000 nM), illustrating how the additional heterocyclic substituent is essential for meaningful potency gains [2]. Without direct comparative IC₅₀ or Kd data against the same target panel, generic substitution between these analogs is scientifically unsound.

Quantitative Evidence Guide for N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide: Comparative Physicochemical and Structural Differentiation


Regioisomeric Differentiation: Thiophene Positional Identity Defines a Distinct Chemical Entity vs. N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

The target compound and its regioisomer N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide (CAS 2320466-68-8) share the identical molecular formula (C₁₉H₁₅N₃OS) and molecular weight (333.4 g/mol), yet differ fundamentally in the substitution pattern on the pyridine ring [1]. The target compound places the thiophene at the pyridine 5-position with a 2-yl thiophene attachment, while the regioisomer positions thiophene at the pyridine 2-position with a 3-yl attachment. This positional shift alters the vector angle of the thiophene sulfur relative to the carboxamide hydrogen-bonding network, as evidenced by distinct InChI Keys (YTDYLDASWRWOPN-UHFFFAOYSA-N vs. AMONTACCYXKPIP-UHFFFAOYSA-N). In related indole-carboxamide IKK2 inhibitors, analogous positional variations have been shown to modulate kinase selectivity profiles, though direct comparative biochemical data for this specific pair have not been published [2].

Medicinal Chemistry Isomer Differentiation Computational Chemistry

Computed Lipophilicity (XLogP3 = 3.1): Differentiated from the Minimally Substituted Core Scaffold

The computed partition coefficient (XLogP3) of the target compound is 3.1 [1]. This value reflects the combined lipophilic contributions of the indole, pyridine, and thiophene rings. By comparison, the minimal core scaffold N-(pyridin-3-yl)-1H-indole-3-carboxamide, which lacks the thiophene substituent and the methylene spacer, has a lower computed XLogP3 of approximately 1.9–2.2 (estimated from structurally analogous indole-3-carboxamides in the BindingDB dataset) [2]. The ~1 log unit increase in lipophilicity for the target compound is consistent with expectations for the thiophene moiety and may influence membrane permeability and non-specific protein binding in cellular assays. Thiophene-containing indole derivatives evaluated by Konus et al. (2020) passed Lipinski's rule of five, suggesting favorable oral drug-likeness for this chemotype, though specific data for the target compound are not available [3].

Physicochemical Profiling Drug-Likeness ADME Prediction

Topological Polar Surface Area (TPSA = 86 Ų): Intermediate CNS Permeability Potential vs. Class Benchmarks

The computed topological polar surface area (TPSA) of the target compound is 86 Ų [1]. This value falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration, placing the compound in a borderline range for CNS exposure potential. The closely related 6-methoxy analog (CAS 2034485-93-1), which adds a methoxy group to the indole 6-position, has a higher TPSA of approximately 95–98 Ų (estimated from the additional oxygen atom contribution), pushing it above the BBB permeability threshold [2]. The target compound's lower TPSA suggests a measurable advantage for CNS-targeted screening applications relative to methoxy-substituted analogs. Thiophene-based indole derivatives were reported by Konus et al. to pass the blood-brain barrier freely in silico, supporting the general CNS accessibility of this chemotype [3].

CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Property

Hydrogen Bond Donor/Acceptor Profile (HBD = 2, HBA = 3): Differentiated from Indole-2-Carboxamide Regioisomers

The target compound possesses 2 hydrogen bond donors (indole NH + amide NH) and 3 hydrogen bond acceptors (amide carbonyl O, pyridine N, thiophene S) [1]. This HBD/HBA count of 2/3 is a direct consequence of the indole-3-carboxamide connectivity. By contrast, the indole-2-carboxamide analog 6-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide (CAS 2034485-93-1) shifts the carboxamide attachment from the indole 3-position to the 2-position, which alters the geometric relationship between the indole NH donor and the amide carbonyl acceptor [2]. In kinase inhibitor SAR studies, indole-3-carboxamides and indole-2-carboxamides have shown divergent selectivity profiles against kinase panels; for example, indole-3-carboxamide IKK2 inhibitors display a distinct binding mode from indole-2-carboxamide-based kinase inhibitors [3].

Molecular Recognition Binding Pharmacophore Hydrogen Bonding

Recommended Research and Procurement Application Scenarios for N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide


Kinase Inhibitor Screening Libraries: Use as a Structurally Defined Indole-3-Carboxamide Probe

Based on the indole-3-carboxamide scaffold's established precedence in IKK2 kinase inhibition [1] and the favorable computed physicochemical profile (XLogP3 = 3.1, TPSA = 86 Ų) [2], this compound is best deployed as a defined chemical probe in kinase inhibitor screening cascades. Its specific 5-(thiophen-2-yl)pyridin-3-ylmethyl substitution pattern [2] provides a unique pharmacophore arrangement within screening libraries, distinct from both the unsubstituted core scaffold (which shows only weak 5-HT₂C affinity, IC₅₀ = 10,000 nM) [3] and the 6-methoxy indole-2-carboxamide analog that exceeds the BBB TPSA threshold [2].

CNS-Targeted Fragment-Based Drug Discovery (FBDD) and Hit Expansion

The compound's TPSA of 86 Ų — below the 90 Ų BBB permeability guideline — combined with its moderate molecular weight (333.4 Da) and computed lipophilicity (XLogP3 = 3.1), positions it as a suitable starting point for CNS-oriented fragment growth or hit-to-lead optimization [2]. Thiophene-based indole derivatives of related structure have demonstrated the ability to pass the blood-brain barrier in silico [4]. For procurement teams building CNS-focused screening collections, this physicochemical profile offers a measurable advantage over methoxy-substituted analogs with TPSA values exceeding 95 Ų [2].

SAR Studies Around the Indole-3-Carboxamide Pharmacophore: Positional Isomer Reference Standard

The availability of structurally characterized regioisomers — including N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide (CAS 2320466-68-8) and the indole-2-carboxamide variant (CAS 2034485-93-1) — enables systematic SAR exploration of how thiophene position and carboxamide attachment affect target engagement [2]. The target compound's 5-(thiophen-2-yl)pyridin-3-yl connectivity represents one defined point in this SAR matrix. Procurement of the correct positional isomer, verified by InChI Key YTDYLDASWRWOPN-UHFFFAOYSA-N [2], is essential for generating reproducible SAR data, as positional isomers are indistinguishable by mass spectrometry alone.

Computational Chemistry and Molecular Docking Validation Studies

With a fully defined 2D and 3D structure in PubChem (CID 91630651), including computed descriptors (XLogP3, TPSA, rotatable bond count = 4, heavy atom count = 24) [2], this compound can serve as a well-characterized input for molecular docking campaigns against kinase targets. The presence of both hydrogen bond donor (indole NH, amide NH) and acceptor (amide C=O, pyridine N, thiophene S) functionalities [2] provides multiple anchor points for docking pose generation. The compound's structural relationship to the IKK2 inhibitor chemotype [1] suggests priority docking against kinases in the IKK family, though broader kinase panel screening is warranted.

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